2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H21BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
The primary target of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isobutylboronic acid pinacol ester, is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .
Mode of Action
This compound interacts with its targets, the arenes, through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule . This compound can be used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes by this compound affects the biochemical pathways of organic synthesis . The addition of a boron atom to the arene can lead to the formation of new compounds, such as fluorenylborolane . This can also lead to the synthesis of intermediates for generating conjugated copolymers .
Pharmacokinetics
Its physical properties such as its liquid form, density, and boiling point suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the borylation of arenes, leading to the formation of new compounds such as fluorenylborolane . It can also lead to the synthesis of intermediates for generating conjugated copolymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be moisture-sensitive , suggesting that its stability and efficacy may be affected by humidity levels in the environment .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors . This suggests that it may interact with enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to be used in the synthesis of various therapeutic kinase and enzymatic inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of isobutylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at room temperature to moderate temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes borylation reactions, where it acts as a boron source to form carbon-boron bonds. It can also participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds .
Common Reagents and Conditions:
Borylation: Typically involves palladium or nickel catalysts and occurs under mild conditions.
Hydroboration: Often uses transition metal catalysts and can be performed at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are organoboron compounds, which can be further transformed into various functionalized organic molecules through subsequent reactions such as Suzuki-Miyaura coupling .
Scientific Research Applications
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for medicinal chemistry.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation and hydroboration reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another organoboron compound with similar reactivity.
Vinylboronic acid pinacol ester: Utilized in the synthesis of vinylboronates for organic transformations.
Uniqueness: 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific isobutyl group, which can influence the steric and electronic properties of the compound, leading to distinct reactivity patterns compared to other similar boron compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMPOBQBLDZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542086 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67562-20-3 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isobutylboronic acid pinacol ester in the research presented?
A1: The research by García-Ruiz et al. [] employs Isobutylboronic acid pinacol ester as a reagent in a novel homologation reaction. This reaction utilizes lithiated primary alkyl carbamates to effectively increase the carbon chain length of boronic esters. Specifically, the study demonstrates the successful homologation of Isobutylboronic acid pinacol ester, showcasing its potential as a versatile building block in organic synthesis.
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